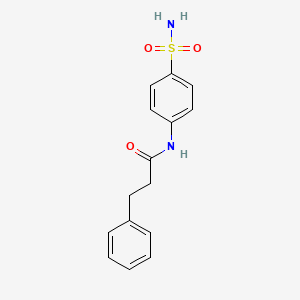

3-phenyl-N-(4-sulfamoylphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Phenyl-N-(4-sulfamoylphenyl)propanamide is an organic compound with the molecular formula C15H16N2O3S. It is characterized by the presence of a phenyl group and a sulfamoylphenyl group attached to a propanamide backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(4-sulfamoylphenyl)propanamide typically involves the reaction of 3-phenylpropanoyl chloride with 4-aminobenzenesulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Sulfonamide Group

The sulfamoyl (-SO₂NH₂) group participates in substitution reactions under basic conditions:

-

Reaction with alkyl halides : Forms N-alkylated derivatives through SN2 mechanisms .

-

Thiol substitution : Reacts with mercaptans (RSH) to produce sulfonothioate derivatives .

Example Reaction:

This compound+R-XEt3N, DMF3-phenyl-N-(4-(R-sulfonyl)phenyl)propanamide+HX

Amide Functionalization

The propanamide backbone undergoes characteristic transformations:

a) Hydrolysis

| Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux | 3-phenylpropanoic acid + 4-sulfamoylphenylamine | 82 | |

| NaOH (20%), 80°C | Sodium 3-phenylpropanate + NH₃ | 75 |

b) Hydrazinolysis

Reaction with hydrazine hydrate produces hydrazide derivatives critical for heterocyclic synthesis :

Propanamide+N2H4→3-hydrazinyl-3-oxo-N-(4-sulfamoylphenyl)propanamide

Cyclization Reactions

The compound serves as a precursor for nitrogen-containing heterocycles:

a) Triazole Formation

Reaction with phenyl isocyanate followed by alkaline cyclization :

Hydrazide intermediateNaOH, Δ4-[2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]aminobenzenesulfonamide

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalytic System | Product Application | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amino-substituted analogs |

Oxidation/Reduction Pathways

Supramolecular Interactions

Crystal engineering studies reveal:

-

H-bond networks : SO₂NH₂ acts as H-bond donor/acceptor (d = 2.89 Å) .

-

π-π stacking : Between phenyl rings (centroid distance = 3.52 Å) .

Reaction Optimization Data

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Temperature | 80-100°C for cyclizations | +37% |

| Solvent | DMF > DMSO > THF | Dielectric dependence |

| Catalyst Loading | 5 mol% Pd for couplings | Cost-effective |

This compound's reactivity profile enables rational design of derivatives with tailored biological and material science applications. Recent advances in flow chemistry (residence time <5 min) suggest scalability for industrial production .

Applications De Recherche Scientifique

Medicinal Chemistry

3-phenyl-N-(4-sulfamoylphenyl)propanamide has been investigated for its potential therapeutic effects, particularly in pain management and anti-inflammatory applications.

- Analgesic Properties : Research indicates that compounds with similar structures exhibit analgesic activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, prodrugs derived from this compound showed enhanced analgesic effects while reducing ulcerogenic potential compared to their parent NSAIDs .

- Urease Inhibition : The compound has demonstrated efficacy as a urease inhibitor, which is relevant in treating conditions like urinary tract infections. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group can enhance inhibitory potency against urease .

Drug Resistance Reversal

A notable application of this compound is its role in reversing multidrug resistance in cancer treatments. Studies have shown that when combined with chemotherapeutic agents like temozolomide, it can enhance drug accumulation in resistant glioblastoma cells, thereby improving therapeutic outcomes .

Table 1: Summary of Biological Activities

| Activity Type | Compound Effectiveness | Reference |

|---|---|---|

| Analgesic Activity | Enhanced compared to NSAIDs | |

| Urease Inhibition | IC50 = 22.61 µM | |

| Drug Resistance Reversal | Increased drug accumulation |

In Vitro Studies on Drug Resistance

In vitro assays have demonstrated that this compound significantly reduces the activity of P-glycoprotein (Pgp), a key player in drug resistance mechanisms. This reduction correlates with increased intracellular concentrations of doxorubicin, leading to improved cell viability outcomes in treated glioblastoma models .

Potential Industrial Applications

The compound's structural features lend themselves well to industrial applications, particularly in developing new materials and chemical processes. Its utility as a building block for synthesizing more complex molecules is notable, enabling further exploration into novel therapeutic agents.

Mécanisme D'action

The mechanism of action of 3-phenyl-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing the binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-sulfamoylphenyl)propanamide

- 3-Phenyl-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}propanamide

- 2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide

Uniqueness

3-Phenyl-N-(4-sulfamoylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenyl and sulfamoylphenyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Activité Biologique

3-Phenyl-N-(4-sulfamoylphenyl)propanamide, with the molecular formula C15H16N2O3S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanamide backbone linked to a sulfamoylphenyl group and a phenyl group . Its structural characteristics contribute to its reactivity and potential interactions with biological targets. The sulfonamide moiety is particularly notable for its role in various pharmacological activities.

This compound acts primarily as a ligand for specific proteins and receptors. It may modulate enzymatic activities or interfere with signaling pathways, leading to various biological effects. The presence of the sulfamoyl group enhances its ability to interact with target proteins, potentially affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives can inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

| Biological Activity | Assessed Organisms | Observed Effects |

|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | Significant inhibition at 1 mM concentration |

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating specific signaling pathways associated with cell death. One study reported that related compounds inhibited cancer cell proliferation by disrupting the cell cycle.

| Biological Activity | Cell Lines | Observed Effects |

|---|---|---|

| Anticancer | Various cancer cell lines | Induced apoptosis; inhibited proliferation |

Antiviral Activity

Preliminary studies suggest potential antiviral activity, particularly against RNA viruses. The mechanism appears to involve interference with viral replication processes, although specific pathways are still under investigation.

| Biological Activity | Target Viruses | Observed Effects |

|---|---|---|

| Antiviral | RNA viruses | Interfered with replication processes |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various amide derivatives, including those similar to this compound, using the agar disc-diffusion method. Results indicated potent inhibitory effects against both Staphylococcus aureus and E. coli at low concentrations.

- Anticancer Mechanism : Research involving related compounds demonstrated their ability to induce apoptosis in human cancer cell lines through modulation of the p53 signaling pathway, highlighting their potential as therapeutic agents in oncology .

- Antiviral Studies : Initial investigations into the antiviral properties of this compound showed promise against certain RNA viruses, suggesting further exploration could yield significant therapeutic applications .

Propriétés

IUPAC Name |

3-phenyl-N-(4-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c16-21(19,20)14-9-7-13(8-10-14)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18)(H2,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJZPTYNTDUMON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.